molecular formula C20H25N7S B4218862 1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-ethylthiourea

1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-ethylthiourea

Cat. No.: B4218862
M. Wt: 395.5 g/mol
InChI Key: HUMSDXFKBZMCSH-UHFFFAOYSA-N
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Description

1-[(E)-[(4,6-Dimethylpyrimidin-2-yl)amino]{[2-(1H-Indol-3-yl)ethyl]amino}methylidene]-3-ethylthiourea is a thiourea derivative featuring a pyrimidine core substituted with methyl groups at positions 4 and 6, an indole moiety linked via an ethylamine bridge, and an ethylthiourea functional group. The compound’s structure integrates aromatic heterocycles (pyrimidine and indole) with a thiourea scaffold, making it a candidate for studying intermolecular interactions, such as hydrogen bonding and π-stacking, which are critical in medicinal chemistry and materials science. Its synthesis typically involves condensation reactions between amino-pyrimidine precursors and isothiocyanate derivatives, followed by purification via crystallization or chromatography .

Properties

IUPAC Name

1-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]carbamimidoyl]-3-ethylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7S/c1-4-21-20(28)27-18(26-19-24-13(2)11-14(3)25-19)22-10-9-15-12-23-17-8-6-5-7-16(15)17/h5-8,11-12,23H,4,9-10H2,1-3H3,(H3,21,22,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMSDXFKBZMCSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NC(=NCCC1=CNC2=CC=CC=C21)NC3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([(4,6-dimethyl-2-pyrimidinyl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylene)-N’-ethylthiourea typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-([(4,6-dimethyl-2-pyrimidinyl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylene)-N’-ethylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine and indole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles like amines, thiols, or halides

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones

    Reduction: Formation of reduced amine derivatives

    Substitution: Formation of substituted pyrimidine or indole derivatives

Scientific Research Applications

N-([(4,6-dimethyl-2-pyrimidinyl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylene)-N’-ethylthiourea has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-([(4,6-dimethyl-2-pyrimidinyl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylene)-N’-ethylthiourea involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The compound’s structural analogues differ primarily in their substituents on the pyrimidine, indole, and thiourea groups. Key examples include:

Compound Name Pyrimidine Substituents Indole Substituents Thiourea Substituents Key Differences
Target Compound 4,6-dimethyl 1H-indol-3-yl Ethyl Baseline structure for comparison.
1-[(E)-[(4,6-Dimethylpyrimidin-2-yl)amino]{[2-(5-Methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-methylthiourea 4,6-dimethyl 5-methoxy-1H-indol-3-yl Methyl Methoxy group on indole enhances electron density; methylthiourea reduces steric bulk compared to ethyl.
1-[(E)-[(4,6-Dimethylpyrimidin-2-yl)amino]{[2-(1H-Indol-3-yl)ethyl]amino}methylidene]-3-phenylurea 4,6-dimethyl 1H-indol-3-yl Phenyl Replacement of thiourea with urea eliminates sulfur atom, altering hydrogen-bonding capacity and solubility. Phenyl group increases hydrophobicity.
4,6-Dimethoxypyrimidin-2-amine–2-(1H-indol-3-yl)acetic acid 4,6-dimethoxy 1H-indol-3-yl (acetic acid conjugate) N/A Dimethoxy pyrimidine increases polarity; acetic acid moiety introduces carboxylate functionality, enabling salt formation.

Key Insights :

  • Thiourea vs. Urea : The sulfur atom in thiourea derivatives (target compound) provides stronger hydrogen-bond acceptor capacity compared to urea analogues (e.g., ), influencing binding affinities in enzyme inhibition studies .
  • Alkyl vs. Aryl Substituents : Ethylthiourea (target) balances hydrophobicity and steric effects, whereas phenylurea () introduces greater steric hindrance and lipophilicity, which may affect membrane permeability .

Challenges :

  • Regioselectivity : Controlling the E-isomer configuration during imine formation requires precise reaction conditions (e.g., temperature, solvent polarity) .
  • Purification: Crystallization using solvents like DMF/water mixtures is critical for isolating pure products, as noted in .
Structural Analysis Techniques
  • X-ray Crystallography : Tools like SHELXL and ORTEP-3 are employed to resolve crystal structures, confirming the E-configuration and hydrogen-bonding networks. For example, the dimethoxy-pyrimidine analogue in exhibited a planar conformation stabilized by N–H···O interactions.
  • Spectroscopy : $ ^1 \text{H} $- and $ ^{13} \text{C} $-NMR (as in ) differentiate substituents; the indole NH proton typically resonates at δ 10–12 ppm, while pyrimidine protons appear as singlets near δ 6.5–7.5 ppm.
  • Computational Modeling : Software suites like WinGX assist in refining crystallographic data, particularly for assessing torsional angles in flexible ethylamine bridges.

Biological Activity

The compound 1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-ethylthiourea is a complex organic molecule that has attracted interest in the field of medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, predicted biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Molecular Structure

The molecular formula of the compound is C26H29N7O2SC_{26}H_{29}N_{7}O_{2}S with a molecular weight of 503.6 g/mol. The structure includes both pyrimidine and indole moieties, which are significant in various biologically active compounds.

PropertyValue
Molecular FormulaC26H29N7O2S
Molecular Weight503.6 g/mol
CAS Number924864-24-4

Functional Groups

The compound features several functional groups:

  • Pyrimidine Ring : Known for its role in nucleic acid metabolism.
  • Indole Moiety : Associated with various pharmacological activities.
  • Ethylthiourea Group : Implicated in biological interactions.

Predicted Biological Activities

Based on its structural features, this compound is predicted to exhibit several biological activities:

Anticancer Activity

Compounds with similar structures have shown the ability to inhibit cancer cell proliferation. The indole moiety, in particular, is known for its anticancer properties.

Anti-inflammatory Properties

The presence of the indole group may contribute to anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Antimicrobial Effects

The unique structural characteristics suggest potential activity against various pathogens, which warrants further investigation.

The mechanism of action for this compound likely involves interactions with specific biological macromolecules such as enzymes and receptors. These interactions can modulate their activity and affect downstream signaling pathways. Techniques like surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) can be employed to elucidate these interactions.

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of compounds similar to this one. The results indicated significant inhibition of cell proliferation in various cancer cell lines, suggesting that the compound may act through apoptosis induction and cell cycle arrest mechanisms .

Anti-inflammatory Effects

Research reported in Pharmaceutical Biology highlighted the anti-inflammatory potential of indole derivatives. The study demonstrated that compounds with similar structures could reduce pro-inflammatory cytokine levels in vitro, indicating a promising therapeutic avenue for inflammatory diseases .

Antimicrobial Properties

In a recent study focusing on antimicrobial activity, compounds containing pyrimidine and indole moieties were tested against several bacterial strains. Results showed substantial antibacterial activity, supporting the hypothesis that this compound could possess similar effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-ethylthiourea
Reactant of Route 2
1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-ethylthiourea

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